2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

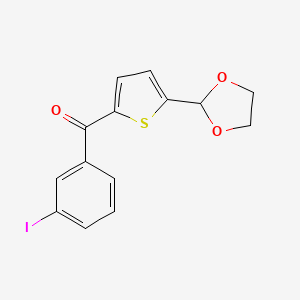

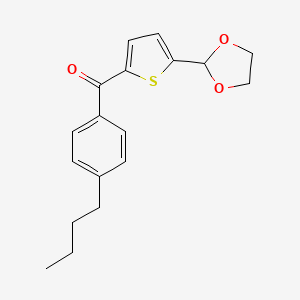

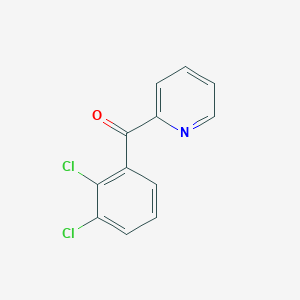

The compound “2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The compound also contains an ethyl group, a methyl group, and a thioether group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazole ring, with the ethyl and methyl groups attached to one of the carbon atoms in the ring, and the thioether group attached to the other carbon atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, 1,2,4-triazole derivatives can undergo various reactions due to the presence of multiple reactive sites in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thioether group could potentially increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación

Biological and Pharmacological Activities

Analgesic and Neuroleptic Properties : Compounds in the 1,2,4-triazole class, which includes 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, have demonstrated a range of biological activities, including analgesic and neuroleptic effects. These compounds also exhibit diuretic, anti-inflammatory, and mild antimicrobial activities, and can serve as intermediates in the synthesis of various other biologically active structures (Salionov, 2015).

Antimicrobial Activities : Various derivatives of the 1,2,4-triazole compound have been synthesized and tested for antimicrobial activities. The studies have revealed that these compounds exhibit good to moderate activity against bacteria and fungi, highlighting their potential use in developing new antimicrobial agents (Bayrak et al., 2009).

Chemical Properties and Synthesis

Synthesis and Structural Analysis : The synthesis of various derivatives of 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine has been explored, revealing a diverse range of chemical reactions and pathways. These studies provide valuable insights into the physical and chemical properties of these compounds, aiding in the development of new drugs and biological agents (Hotsulia, 2018).

Optical Activity Studies : Research has also been conducted on the optical activity of certain S-derivatives of the 1,2,4-triazole compounds, which is crucial in drug design due to the differing biological activities of optical isomers. These findings can have significant implications in the development of chirally pure pharmaceuticals (Karpun et al., 2022).

Potential Applications in Drug Development

Inhibition of Lipoxygenase : Derivatives of 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine have been evaluated as potential inhibitors of 15-lipoxygenase, an enzyme linked to various inflammatory and allergic responses. This research opens avenues for the development of new anti-inflammatory drugs (Asghari et al., 2016).

Cancer Cell Migration and Growth Inhibition : Certain derivatives have shown effectiveness in inhibiting cancer cell migration and reducing the growth of melanoma, breast, and pancreatic cancer spheroids. This highlights their potential as candidates for anticancer therapy (Šermukšnytė et al., 2022).

Propiedades

IUPAC Name |

2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S/c1-3-11-6(2)9-10-7(11)12-5-4-8/h3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKSIMMEVATLSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCCN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.